Palitantin

Übersicht

Beschreibung

Palitantin ist ein Polyketid-Metabolit, der von verschiedenen Pilzen produziert wird, darunter Penicillium brefeldianum und Aspergillus fumigatiaffinis .

Herstellungsmethoden

This compound kann durch den Biosyntheseweg in Pilzen synthetisiert werden. Die Biosynthese beinhaltet die Einarbeitung von markierten Acetaten wie Natrium [1,2-13C2]-, [2-2H3]-, [2-13C,2-2H3]- und [1-13C,1-18O2]-Acetat . Der Prozess beinhaltet keine aromatischen Zwischenprodukte und führt zur Bildung eines sechsgliedrigen carbocyclischen Rings . Industrielle Produktionsmethoden umfassen typischerweise die Kultivierung von Pilzen wie Aspergillus fumigatiaffinis auf festen Reismedien, gefolgt von der Extraktion und Reinigung der Verbindung .

Wirkmechanismus

Target of Action

Palitantin, also known as (+)-Palitantin, is a metabolite of the fungus Penicillium frequentans . Its primary target is the protozoan parasite Leishmania brasiliensis . This parasite is responsible for causing Leishmaniasis, a disease that affects millions of people worldwide.

Mode of Action

The exact mode of action of this compound on Leishmania brasiliensisIt is known to have an antiprotozoal effect against this parasite . This suggests that this compound may interfere with essential biological processes of the parasite, leading to its death or inhibition of growth.

Biochemical Pathways

The biosynthesis of this compound has been studied using various labeled precursors . It was found that no aromatic intermediates are involved in the generation of the six-membered carbocyclic ring of this compound . This indicates that this compound might be involved in non-aromatic biochemical pathways.

Result of Action

The result of this compound’s action is the inhibition of the growth of Leishmania brasiliensis . This antiprotozoal effect suggests that this compound could potentially be used in the treatment of Leishmaniasis.

Biochemische Analyse

Biochemical Properties

The biosynthesis of Palitantin involves the incorporation of sodium [1,2-13 C 2]-, [2-2 H 3]-, [2-13 C,2-2 H 3]-, and [1-13 C,1-18 O 2]-acetate as simple precursors . The nature of these interactions suggests that this compound may interact with a variety of enzymes and proteins within the cell.

Molecular Mechanism

Its biosynthesis from specific acetate precursors suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its biosynthesis suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in specific metabolic pathways related to its biosynthesis from acetate precursors . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Vorbereitungsmethoden

Palitantin can be synthesized through the biosynthesis pathway in fungi. The biosynthesis involves the incorporation of labeled acetates such as sodium [1,2-13C2]-, [2-2H3]-, [2-13C,2-2H3]-, and [1-13C,1-18O2]-acetate . The process does not involve aromatic intermediates and results in the formation of a six-membered carbocyclic ring . Industrial production methods typically involve the cultivation of fungi like Aspergillus fumigatiaffinis on solid rice media, followed by extraction and purification of the compound .

Analyse Chemischer Reaktionen

Palitantin durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Reduktion. Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumacetat und markierte Acetate . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von this compound, wie z. B. O-Methylfulvinsäure und O-Methylanhydrofulvinsäure .

Wissenschaftliche Forschungsanwendungen

Palitantin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bakteriellen Zellmembranen, was zur Hemmung des bakteriellen Wachstums führt . Es zielt auf spezifische molekulare Pfade in Bakterien ab, stört deren normale Funktionen und führt zum Zelltod .

Vergleich Mit ähnlichen Verbindungen

Palitantin ähnelt anderen Polyketid-Metaboliten wie Patulin, Citrinin und Arthrographol . Es ist einzigartig in seiner spezifischen antibakteriellen Aktivität und seinem Biosyntheseweg, der keine aromatischen Zwischenprodukte beinhaltet . Andere ähnliche Verbindungen umfassen Isoversiol F, Decumbenon D und 1,3-Di-O-Methyl-Norsolorinsäure .

Biologische Aktivität

Palitantin, a compound derived from various fungi, has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article synthesizes current research findings on the biological activity of this compound, highlighting its sources, mechanisms of action, and implications for medical applications.

Overview of this compound

This compound belongs to a structurally diverse class of polyketide and cyclitol compounds. These compounds are primarily produced by fungi and exhibit a range of biological activities. The interest in this compound is driven by its potential as an enzyme inhibitor and its antimicrobial properties against various pathogens.

Sources of this compound

This compound is predominantly isolated from fungal species, particularly those belonging to the genera Penicillium and Aspergillus . For instance, a study identified this compound in the fermentation broth of Penicillium sp. HL4-159-41B , which demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Ra . Additionally, this compound derivatives have been extracted from the Antarctic fungus Geomyces sp. , further expanding the known sources of this compound .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a variety of pathogenic bacteria and fungi. The following table summarizes some key findings regarding its antimicrobial efficacy:

Research indicates that this compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for microbial growth.

Enzyme Inhibition

This compound has been identified as a potential candidate for enzyme inhibition, particularly in pathways relevant to microbial metabolism. Its structural diversity allows it to interact with various enzymatic targets, making it a subject of interest for drug development aimed at combating resistant strains of bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound through case studies:

- Study on Antimicrobial Efficacy : A study by Li et al. (2015) demonstrated that this compound derived from Penicillium sp. HL4-159-41B effectively inhibited the growth of Mycobacterium tuberculosis H37Ra, showcasing its potential as an antitubercular agent .

- Fungal Diversity Analysis : Research conducted by Zhang et al. (2018) highlighted the production of this compound and related compounds by various fungi in intertidal zones, emphasizing their ecological role and potential pharmaceutical applications .

- Comparative Study on Antibacterial Activity : A comparative analysis revealed that this compound derivatives exhibited varying degrees of antibacterial activity against Staphylococcus aureus, with some derivatives showing enhanced efficacy compared to the parent compound .

Eigenschaften

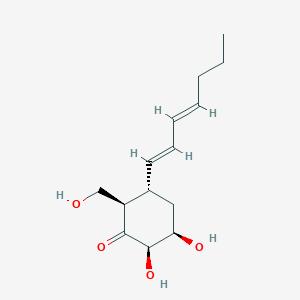

IUPAC Name |

(2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOXQBRZHHNMER-XZQMCIKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC1CC(C(C(=O)C1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](C(=O)[C@H]1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161262, DTXSID601017488 | |

| Record name | Palitantin, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palitantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15265-28-8, 140224-89-1 | |

| Record name | Palitantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palitantin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140224891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palitantin, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palitantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALITANTIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D54KLN3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PALITANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M588OEZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.